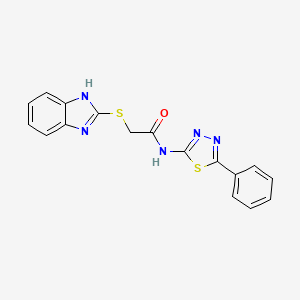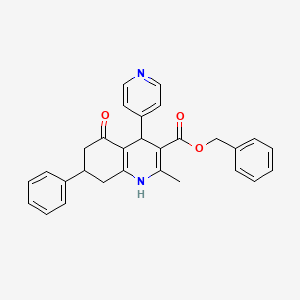
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction. The compound has gained significant attention in scientific research due to its potential therapeutic applications in the field of pain management and addiction treatment.
作用機序
The mechanism of action of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine involves its binding to the μ-opioid receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the inhibition of pain signals and the release of endogenous opioids, which further enhance the analgesic effects of the compound. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has also been shown to have a lower potential for abuse and addiction compared to other opioids, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to produce potent analgesic effects in animal models of acute and chronic pain. The compound has also been shown to have a longer duration of action and a lower potential for tolerance compared to other opioids. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to have a minimal effect on respiratory function and cardiovascular parameters, which are common side effects of opioids.
実験室実験の利点と制限
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, which allows for precise control of experimental conditions. The compound also has a low potential for abuse and addiction, making it a safer alternative to other opioids. However, the complex synthesis process and the high cost of the compound may limit its use in some research settings.
将来の方向性
There are several future directions for research on 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine, including the development of new pain medications that are based on the compound's structure and mechanism of action. The compound's potential for the treatment of addiction and withdrawal symptoms also warrants further investigation. Additionally, the development of new synthesis methods and purification techniques may help to reduce the cost and increase the availability of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine for research purposes.
合成法
The synthesis of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine involves the reaction of 3-methylcyclohexylamine with 4-methylpiperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by hydrogenation. The synthesis of 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment. The compound has been shown to have a high affinity and selectivity for the μ-opioid receptor, which is responsible for the analgesic effects of opioids. 4-methyl-N-(3-methylcyclohexyl)-1-piperazinamine has been found to be highly effective in reducing pain in animal models of acute and chronic pain.
特性
IUPAC Name |
4-methyl-N-(3-methylcyclohexyl)piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-11-4-3-5-12(10-11)13-15-8-6-14(2)7-9-15/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVMEJIUEFTOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-4-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5028631.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5028641.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)


![4-(1-cyano-2-{4-[(3-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5028679.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)
![2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)
![1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5028713.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5028719.png)
